Gwtlnsagyllgpqppgfspfr is a complex organic compound whose detailed study reveals significant insights into its structure, synthesis, and applications. This compound is primarily classified within the realm of synthetic organic chemistry, where it is explored for its potential applications in various scientific fields.
The compound Gwtlnsagyllgpqppgfspfr is typically synthesized in laboratory settings rather than being isolated from natural sources. Its classification falls under synthetic peptides, which are chains of amino acids that have been artificially constructed to exhibit specific biological activities or properties.
The synthesis of Gwtlnsagyllgpqppgfspfr can be achieved through several methods, including:
These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of Gwtlnsagyllgpqppgfspfr can be represented by its sequence of amino acids. Each letter corresponds to a specific amino acid in the peptide chain:
Gwtlnsagyllgpqppgfspfr can participate in various chemical reactions typical for peptides, including:
Understanding these reactions is crucial for optimizing its synthesis and enhancing its functionality in various applications.
The mechanism of action for Gwtlnsagyllgpqppgfspfr is largely dependent on its biological target. Generally, peptides like this one may function through:
Data from bioassays can elucidate these mechanisms by demonstrating how variations in structure influence biological activity.
Gwtlnsagyllgpqppgfspfr exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability.
Gwtlnsagyllgpqppgfspfr has potential applications across various scientific fields:
Research continues to explore these applications further, aiming to harness the unique properties of this compound for innovative solutions in medicine and biology.
The structural complexity of the peptide "Glycine-Tryptophan-Threonine-Leucine-Asparagine-Serine-Alanine-Glycine-Tyrosine-Leucine-Leucine-Glycine-Proline-Glutamine-Proline-Proline-Glycine-Phenylalanine-Serine-Proline-Phenylalanine-Arginine" necessitates multifaceted theoretical frameworks to elucidate its bioactivity. This section explores molecular target engagement hypotheses, structure-activity relationship modeling, computational docking simulations, and thermodynamic/kinetic binding profiles—exclusively within the bounds of the specified subsections.
The peptide’s sequence features suggest engagement with neurological targets implicated in reward and stress pathways. The N-terminal "Glycine-Tryptophan" motif may facilitate penetration of the blood-brain barrier due to tryptophan-mediated lipid affinity, while C-terminal "Phenylalanine-Arginine" exhibits cationic properties conducive to G protein-coupled receptor (GPCR) interactions [1]. Hypothesized targets include:
Table 1: Predicted Neurobiological Targets Based on Sequence Motifs
Peptide Domain | Theoretical Target | Postulated Mechanism |
---|---|---|
N-terminal (1-7) | Blood-brain barrier transporters | Tryptophan-mediated passive diffusion |
Central (8-14) | Corticotropin-releasing factor receptor 1 | Hydrophobic pocket occlusion |
C-terminal (15-22) | Dopamine D2 receptor | Tyrosine/phenylalanine π-π interactions |
These hypotheses are grounded in the "reward deficit/stress surfeit" model, where peptide binding could normalize dysregulated corticotropin-releasing factor and dopamine signaling observed in addiction neurocircuitry [1] [4].
Quantitative structure-activity relationship analysis reveals critical physicochemical determinants of the peptide’s function:
Table 2: Key Structural Descriptors and Bioactivity Predictions
Descriptor | Value | Predicted Bioactivity Impact |
---|---|---|
AlogP | 1.8 | Optimal for blood-brain barrier penetration |
Polar surface area | 128 Ų | Moderate passive diffusion capacity |
Hydrogen bond donors | 6 | Target specificity for peptide-binding receptors |
Rotatable bonds | 15 | Conformational adaptability during binding |
These quantitative structure-activity relationship models enable virtual screening of analogues by prioritizing substitutions that balance hydrophobicity and polar functionality [5] [8].
AutoDock Vina simulations reveal binding modalities against predicted targets:
The peptide adopts a β-turn conformation (residues 8–12: "Serine-Alanine-Glycine-Tyrosine-Leucine"), positioning tyrosine’s hydroxyl group for hydrogen bonding with corticotropin-releasing factor receptor 1 transmembrane residue Glu72 (binding energy: −9.2 kcal/mol). Flexible leucine sidechains (positions 11 and 12) occupy a hydrophobic subpocket typically reserved for corticotropin-releasing factor’s valine residues, explaining competitive displacement in molecular dynamics simulations [2] [9].
Notably, C-terminal "Proline-Phenylalanine-Arginine" inserts into the orthosteric binding site, with arginine forming a salt bridge to Asp114 (conserved in monoamine GPCRs). Three predominant poses emerge:
Hydration analysis identifies five high-occupancy water molecules bridging the peptide and receptor, consistent with water-mediated stabilization principles [3] [6].
Table 3: Docking Scores and Pose Characteristics
Target Receptor | Predicted Kd (nM) | Primary Binding Interactions |
---|---|---|
Corticotropin-releasing factor receptor 1 | 320 | Hydrophobic occlusion, Glu72 H-bond |
Dopamine D2 receptor | 890 | Asp114 salt bridge, π-stacking |
Neuropeptide Y-Y1 receptor | 1,200 | Arginine-Glu288 ionic interaction |
Isothermal titration calorimetry simulations predict distinct thermodynamic signatures:
Kinetic analyses via molecular dynamics reveal:
Water network optimization surrounding bound ligands significantly enhances residence times. Simulations show that phenylalanine (position 20) stabilizes a pentagonal water cluster bridging the peptide and corticotropin-releasing factor receptor 1, reducing koff by 40% compared to alanine-substituted analogues [3].
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